molecular formula C19H28N2O B2883649 1-(2,3-dimethyl-1H-indol-1-yl)-3-(2-methylpiperidin-1-yl)propan-2-ol CAS No. 865613-01-0

1-(2,3-dimethyl-1H-indol-1-yl)-3-(2-methylpiperidin-1-yl)propan-2-ol

Cat. No.: B2883649
CAS No.: 865613-01-0
M. Wt: 300.446
InChI Key: NRYFBXSFQXDNFG-UHFFFAOYSA-N
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Description

1-(2,3-dimethyl-1H-indol-1-yl)-3-(2-methylpiperidin-1-yl)propan-2-ol is a complex organic compound that features both indole and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethyl-1H-indol-1-yl)-3-(2-methylpiperidin-1-yl)propan-2-ol typically involves multi-step organic reactions. One common method includes:

    Formation of the Indole Moiety: Starting with a precursor such as 2,3-dimethylaniline, the indole ring can be formed through a Fischer indole synthesis.

    Attachment of the Piperidine Ring: The indole derivative is then reacted with a suitable piperidine derivative, such as 2-methylpiperidine, under conditions that promote nucleophilic substitution.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethyl-1H-indol-1-yl)-3-(2-methylpiperidin-1-yl)propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions can vary, but often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,3-dimethyl-1H-indol-1-yl)-3-(2-methylpiperidin-1-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethyl-1H-indol-1-yl)-3-(2-methylpiperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to neurotransmitter receptors in the brain, potentially modulating their activity.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Ion Channels: Modulation of ion channel activity, affecting cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dimethyl-1H-indol-1-yl)-3-(2-methylpiperidin-1-yl)propan-2-one: Similar structure but with a ketone group instead of an alcohol.

    1-(2,3-dimethyl-1H-indol-1-yl)-3-(2-methylpiperidin-1-yl)propan-2-amine: Similar structure but with an amine group instead of an alcohol.

Uniqueness

1-(2,3-dimethyl-1H-indol-1-yl)-3-(2-methylpiperidin-1-yl)propan-2-ol is unique due to its specific combination of indole and piperidine rings, along with the propanol group. This unique structure may confer distinct pharmacological properties and reactivity compared to similar compounds.

Properties

IUPAC Name

1-(2,3-dimethylindol-1-yl)-3-(2-methylpiperidin-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c1-14-8-6-7-11-20(14)12-17(22)13-21-16(3)15(2)18-9-4-5-10-19(18)21/h4-5,9-10,14,17,22H,6-8,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYFBXSFQXDNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(CN2C(=C(C3=CC=CC=C32)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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